

potential off-target effects of Quin-C7

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Compound of Interest

Compound Name:	Quin-C7
CAS No.:	871100-12-8
Cat. No.:	B3161580

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Quin-C7 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **Quin-C7**. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Quin-C7?

Quin-C7 is characterized as a non-peptide antagonist for the formyl peptide receptor-like 1 (FPRL1), also known as formyl peptide receptor 2 (FPR2/ALX).[1][2] Its primary on-target effect is the inhibition of cellular responses mediated by this receptor, such as calcium mobilization and chemotaxis.[1][2]

Q2: Are there any known off-target effects of Quin-C7?

Currently, there is limited publicly available data detailing specific off-target effects of **Quin-C7**. Its development arose from a structure-activity relationship analysis of a series of quinazolinone derivatives. A minor structural modification—a hydroxyl substitution in **Quin-C7**

versus a methoxyl group in the agonist Quin-C1—is responsible for converting its activity from an agonist to an antagonist of FPR2/ALX.[1][2] This specificity in design aims to minimize off-target activity, but comprehensive screening is always recommended.

Q3: My cells are showing unexpected responses after Quin-C7 treatment. How can I determine if this is an off-target effect?

Unexplained cellular responses could stem from off-target effects. A systematic approach is necessary to investigate this possibility. We recommend the following troubleshooting workflow:

- **Confirm On-Target Activity:** First, verify that **Quin-C7** is effectively antagonizing FPR2/ALX in your experimental system at your working concentration.
- **Dose-Response Analysis:** Perform a dose-response curve for the unexpected effect. If the EC50/IC50 for the unknown effect is significantly different from that of FPR2/ALX antagonism, it may suggest an off-target interaction.
- **Control Compound:** If possible, use a structurally distinct FPR2/ALX antagonist. If this control compound does not produce the same unexpected effect, it strengthens the hypothesis of a **Quin-C7**-specific off-target effect.
- **Target Knockout/Knockdown:** In cell lines, utilize CRISPR/Cas9 or siRNA to eliminate or reduce the expression of FPR2/ALX. If the unexpected effect persists in these cells, it is independent of the intended target.
- **Broad Panel Screening:** If off-target effects are suspected, consider comprehensive screening assays, such as kinase inhibitor profiling or commercially available safety panels that test for binding against a wide range of common off-targets (e.g., other GPCRs, ion channels, transporters).

Q4: What are the recommended storage and handling conditions for Quin-C7?

For optimal stability, the stock solution of **Quin-C7** should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] For in vivo experiments, it is recommended to prepare the

working solution fresh on the day of use.[3]

Quantitative Data Summary

The following table summarizes the known quantitative data for **Quin-C7**'s interaction with its primary target, FPR2/ALX.

Parameter	Value	Target	Species	Reference
Ki	6.7 μ M	FPR2/ALX	Human	[2]
pEC50	5.2	FPR2/ALX	Human	[4]
ED50 (in vivo)	2.2110 mg/kg	FPR2/ALX	Mouse	[1]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay to Confirm FPR2/ALX Antagonism

This protocol is designed to verify the on-target antagonist activity of **Quin-C7** by measuring its ability to inhibit agonist-induced calcium flux in FPR2/ALX-expressing cells.

Materials:

- FPR2/ALX-expressing cells (e.g., RBL-2H3 cells transfected with human FPR2/ALX)
- Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
- FPR2/ALX agonist (e.g., WKYMVm)
- **Quin-C7**
- Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

Procedure:

- Cell Preparation: Plate FPR2/ALX-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

- **Dye Loading:** Wash the cells with assay buffer and then incubate with the calcium indicator dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
- **Compound Addition:** Wash the cells to remove excess dye. Add varying concentrations of **Quin-C7** to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding. Include a vehicle control (e.g., DMSO).
- **Agonist Stimulation:** Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the FPR2/ALX agonist (WKYMVm) at a concentration known to elicit a submaximal response (e.g., EC80).
- **Data Acquisition:** Immediately after agonist injection, measure the fluorescence intensity over time (e.g., every second for 1-2 minutes).
- **Analysis:** The increase in fluorescence intensity corresponds to intracellular calcium mobilization. Calculate the inhibition of the agonist-induced response by **Quin-C7** for each concentration and determine the IC50 value.

Protocol 2: General Off-Target Effect Screening

Workflow

This protocol provides a general framework for investigating potential off-target effects of a compound like **Quin-C7**.

Phase 1: In Vitro Profiling

- **Broad Receptor Screening:** Submit **Quin-C7** to a commercial service for a broad panel screen (e.g., a safety panel). These panels typically include a wide range of GPCRs, ion channels, transporters, and enzymes to identify potential binding interactions.
- **Kinase Profiling:** Perform a kinase panel screen to determine if **Quin-C7** inhibits any protein kinases, a common source of off-target effects for small molecules.

Phase 2: Cellular Phenotypic Screening

- **High-Content Imaging:** Treat a panel of diverse cell lines with **Quin-C7** and perform high-content imaging to assess a wide range of cellular phenotypes, such as cell morphology,

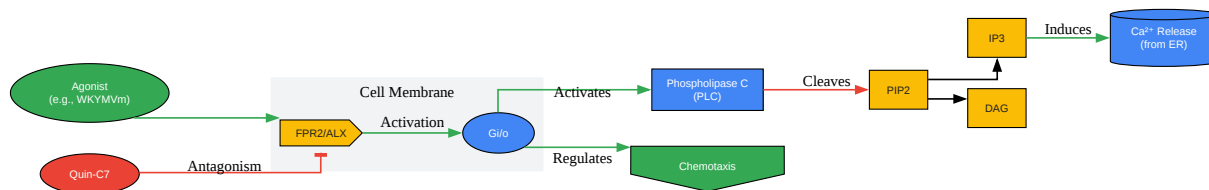
viability, proliferation, apoptosis, and organelle health. Compare the phenotypic profile of **Quin-C7** to a library of compounds with known mechanisms of action.

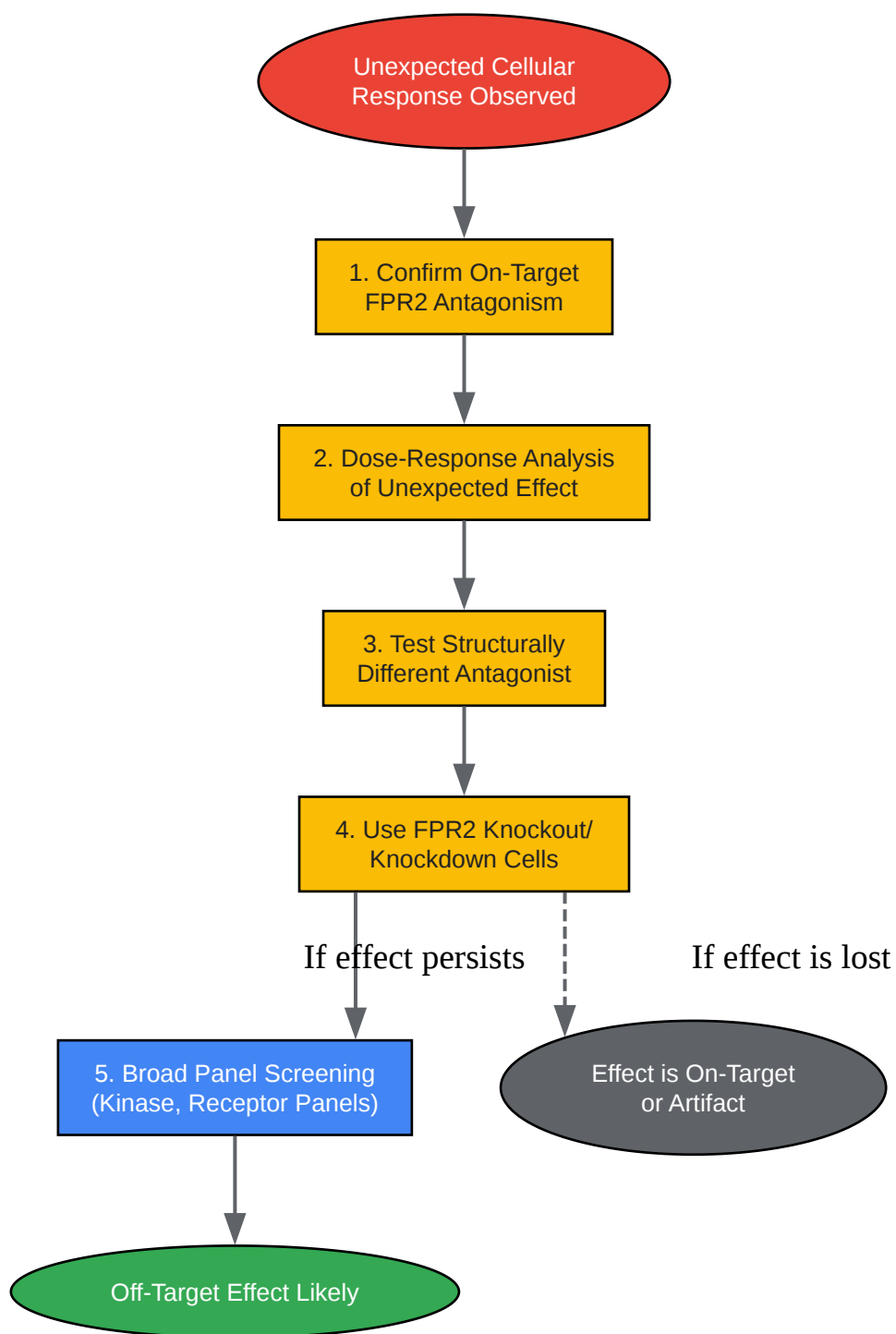
- **Differential Gene Expression Analysis:** Treat cells with **Quin-C7** and perform RNA sequencing to identify changes in gene expression. Pathway analysis of differentially expressed genes can provide clues about the biological pathways affected by the compound, potentially highlighting off-target interactions.

Phase 3: Target Deconvolution (if off-target activity is confirmed)

- **Affinity Chromatography:** Immobilize **Quin-C7** on a solid support and use it as bait to pull down binding partners from cell lysates. Identify the bound proteins using mass spectrometry.
- **Genetic Approaches:** Utilize CRISPR-based screening to identify genes that, when knocked out, confer resistance to **Quin-C7**-induced toxicity or other phenotypic changes. This can help identify the specific off-target protein responsible for the observed effect.

Visualizations





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